molecular formula C13H14N2O2 B2451027 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid CAS No. 1015868-58-2

3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

Cat. No.: B2451027
CAS No.: 1015868-58-2
M. Wt: 230.267
InChI Key: JYAQYAAJWHZGLD-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Spectral Analysis

    • The compound's structural and spectral properties have been a focus of research. For instance, a study on a similar pyrazole-4-carboxylic acid derivative examined its structure through various spectroscopic methods, including NMR, FT-IR, and X-ray diffraction, indicating a significant interest in the molecular structure and behavior of such compounds (Viveka et al., 2016).
  • Synthesis and Characterization

    • Research on pyrazole derivatives, closely related to the compound , involves exploring synthetic routes and characterizing the resultant compounds. This includes understanding the crystal structure and studying the compound's antioxidant properties (Naveen et al., 2021).
  • Chemical Reactions and Functionalization

    • The functionalization reactions of similar pyrazole compounds have been explored, providing insights into potential chemical applications and transformations (Yıldırım et al., 2005).
  • Synthesis Techniques and Yield Optimization

    • Research has also been conducted on optimizing the synthesis process of related pyrazole compounds, aiming to improve yield and efficiency (Duan Yuan-fu, 2011).
  • Potential Biological Applications

    • While the specific biological applications of 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid have not been directly addressed in the available literature, studies on related compounds indicate a broader interest in the biological and medicinal potential of pyrazole derivatives. For example, research into the antimicrobial and antioxidant activity of a similar pyrazole compound suggests possible areas for future exploration (Umesha et al., 2009).

Mechanism of Action

Target of Action

The compound, also known as Amitraz , primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone release.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters and triggers a response. Additionally, Amitraz inhibits the activity of monoamine oxidases and prostaglandin synthesis , enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to a cascade of biochemical reactions. This results in overexcitation in the nervous system of insects, leading to their paralysis and death . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the overexcitation effect. The inhibition of prostaglandin synthesis disrupts the production of inflammatory mediators, contributing to the compound’s insecticidal properties .

Pharmacokinetics

Its volatility and insolubility in water

Result of Action

The primary result of Amitraz’s action is the paralysis and death of insects . This is due to the overexcitation caused by its agonistic action on alpha-adrenergic and octopamine receptors and its inhibitory effect on monoamine oxidases and prostaglandin synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Amitraz. For instance, its volatility means that it can be easily dispersed in the environment, potentially affecting a wide range of insects. Its insolubility in water may limit its distribution in aquatic environments . Furthermore, the development of resistance to Amitraz has been reported in some insects, likely driven by overuse and off-label use .

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQYAAJWHZGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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